4-Methoxyphenyl (2-chlorophenoxy)acetate
Description
4-Methoxyphenyl (2-chlorophenoxy)acetate is a synthetic ester derivative combining a 4-methoxyphenyl group and a 2-chlorophenoxy moiety linked via an acetate bridge. Hypothetically, its molecular formula is C₁₅H₁₃ClO₄ (molecular weight: 304.71 g/mol), featuring:
- A methoxy group (-OCH₃) at the para position of the phenyl ring.
- A 2-chlorophenoxy group (-O-C₆H₃Cl) at the ortho position.
- An acetate ester functional group.
Properties
Molecular Formula |
C15H13ClO4 |
|---|---|
Molecular Weight |
292.71 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C15H13ClO4/c1-18-11-6-8-12(9-7-11)20-15(17)10-19-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3 |
InChI Key |
DGTHBEVGQWOFBQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Reactivity: Methyl 2-(2-chloro-4-methoxyphenyl)acetate (CAS 847604-18-6) demonstrates high synthetic yields (88%), attributed to the electron-donating methoxy group enhancing reaction efficiency at the para position . In contrast, Ethyl 2-(4-chlorophenoxy)acetoacetate lacks a methoxy group, which may reduce its stability in acidic conditions due to the absence of electron-rich substituents .
Biological and Pharmaceutical Relevance: Analogs like Methyl 2-(4-methoxyphenyl)acetate (CAS 23786-14-3) are intermediates in synthesizing APIs, leveraging the methoxy group for targeted drug delivery .
Crystallographic and Physical Properties: Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate (C₁₉H₁₈Cl₂O₆) exhibits a triclinic crystal system (space group P1) with weak C–H⋯π interactions, influencing its solid-state stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
